4-Formamido-3-hydroxybenzoic acid
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Overview
Description
4-(Formylamino)-3-hydroxybenzoic acid is an organic compound characterized by the presence of a formylamino group (-NHCHO) and a hydroxy group (-OH) attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Formylamino)-3-hydroxybenzoic acid typically involves the formylation of 3-hydroxybenzoic acid. One common method is the Vilsmeier-Haack reaction, which uses dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and results in the formylation of the amino group .
Industrial Production Methods
Industrial production of 4-(Formylamino)-3-hydroxybenzoic acid may involve large-scale formylation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Formylamino)-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formylamino group can be reduced to an amino group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(Formylamino)-3-oxobenzoic acid.
Reduction: Formation of 4-(Amino)-3-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(Formylamino)-3-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Formylamino)-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxy group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Amino)-3-hydroxybenzoic acid: Similar structure but lacks the formyl group.
4-(Formylamino)-benzoic acid: Similar structure but lacks the hydroxy group.
3-Hydroxybenzoic acid: Lacks both the formylamino and formyl groups.
Uniqueness
4-(Formylamino)-3-hydroxybenzoic acid is unique due to the presence of both the formylamino and hydroxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H7NO4 |
---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-formamido-3-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c10-4-9-6-2-1-5(8(12)13)3-7(6)11/h1-4,11H,(H,9,10)(H,12,13) |
InChI Key |
SXPILDKUHXARLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)NC=O |
Origin of Product |
United States |
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